MK-0873

Catalog No.
S535605
CAS No.
500355-52-2
M.F
C25H18N4O3
M. Wt
422.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0873

CAS Number

500355-52-2

Product Name

MK-0873

IUPAC Name

N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31)

InChI Key

JJWKQXNHYDJXKF-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0873, MK-0873, MK0873

Canonical SMILES

C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]

Description

The exact mass of the compound N-Cyclopropyl-1-(3-((1-oxidopyridin-3-yl)ethynyl)phenyl)-1,4-dihydro(1,8)naphthyridin-4-one-3-carboxamide is 422.13789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0873 is a selective inhibitor of phosphodiesterase 4, an enzyme that plays a critical role in the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, MK-0873 increases levels of cyclic adenosine monophosphate within cells, which can modulate various signaling pathways involved in inflammatory responses. This compound has been investigated primarily for its potential therapeutic effects in treating conditions such as rheumatoid arthritis and psoriasis .

The primary chemical reaction involving MK-0873 is its interaction with phosphodiesterase 4. This interaction prevents the breakdown of cyclic adenosine monophosphate, leading to increased intracellular concentrations of this secondary messenger. The enhanced levels of cyclic adenosine monophosphate result in downstream effects on various protein kinases and transcription factors, ultimately influencing gene expression related to inflammation and immune responses .

MK-0873 exhibits significant anti-inflammatory activity due to its mechanism of action as a phosphodiesterase 4 inhibitor. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are pivotal in the pathogenesis of inflammatory diseases. In clinical trials, MK-0873 demonstrated efficacy in reducing symptoms associated with rheumatoid arthritis and psoriasis, indicating its potential as a therapeutic agent for these conditions .

The synthesis of MK-0873 involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions often involve the creation of intermediates that contain the necessary functional groups for phosphodiesterase inhibition.
  • Cyclization Reactions: These intermediates undergo cyclization to form the core structure characteristic of MK-0873.
  • Purification: The final product is purified through methods such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Specific details on the synthetic route may be found in patent literature, which outlines various methodologies for synthesizing similar phosphodiesterase inhibitors .

MK-0873 has been primarily studied for its applications in treating:

  • Rheumatoid Arthritis: Clinical trials have indicated its effectiveness in managing symptoms and improving patient outcomes.
  • Psoriasis: Research supports its role in reducing plaque formation and inflammatory responses associated with this skin condition.

Additionally, due to its mechanism of action, MK-0873 may have potential applications in other inflammatory and autoimmune disorders .

Studies examining the interactions of MK-0873 with other compounds have highlighted its unique position among phosphodiesterase inhibitors. Interaction studies often focus on:

  • Synergistic Effects: Combining MK-0873 with other anti-inflammatory agents may enhance therapeutic effects.
  • Adverse Interactions: Understanding how MK-0873 interacts with other medications is crucial for safe co-administration, particularly in patients with complex medication regimens .

MK-0873 shares structural and functional similarities with several other phosphodiesterase 4 inhibitors. Here are some notable compounds for comparison:

Compound NameKey FeaturesUnique Aspects
RoflumilastUsed for chronic obstructive pulmonary diseaseApproved for multiple indications
ApremilastNon-steroidal treatment for psoriasisOral administration; distinct mechanism
CilomilastInvestigated for chronic obstructive pulmonary diseaseSimilar efficacy profile but different usage
RolipramAntidepressant propertiesOlder compound with broader PDE inhibition
GSK-256066Under investigation for asthmaPotentially fewer side effects

MK-0873 is unique due to its specific targeting of phosphodiesterase 4 and its focused application in rheumatoid arthritis and psoriasis, distinguishing it from other compounds that may have broader or different therapeutic uses .

MK-0873 was first identified through systematic structure-activity relationship (SAR) studies of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides in the early 2000s. These studies prioritized optimizing PDE4 inhibition while minimizing interactions with the hERG potassium channel, a common source of cardiotoxicity in earlier PDE4 inhibitors. Merck Sharp & Dohme Corp. advanced MK-0873 into clinical trials, with the first Phase II study initiated in 2005 for rheumatoid arthritis.

Position in PDE4 Inhibitor Research

MK-0873 belongs to the second generation of PDE4 inhibitors, distinguished by improved selectivity and reduced side effects compared to earlier agents like rolipram. It competes with other investigational PDE4 inhibitors such as apremilast (CC-10004) and mufemilast (Hemay005) in targeting inflammatory conditions. Unlike non-selective PDE4 inhibitors, MK-0873 demonstrates balanced inhibition across PDE4 isoforms (A, B, C, D), which is critical for modulating both peripheral and central effects.

Significance in Phosphodiesterase Inhibitor Evolution

The development of MK-0873 marked a shift toward isoform-specific PDE4 modulation, addressing limitations of earlier drugs that caused nausea and emesis due to CNS PDE4D inhibition. Its design incorporated structural motifs to enhance solubility and metabolic stability, reflecting advancements in medicinal chemistry strategies for PDE4-targeted therapies.

MK-0873 (N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide) is a selective phosphodiesterase-4 inhibitor that belongs to the 1-phenyl-1,8-naphthyridin-4-one-3-carboxamide series of compounds [1] [2]. The synthetic chemistry of this compound involves sophisticated multi-step organic synthesis methodologies designed to construct the complex naphthyridine core structure with precise regioselectivity and functional group tolerance.

Key Intermediates and Building Blocks

The synthesis of MK-0873 employs a convergent synthetic strategy that utilizes several key building blocks and intermediates. The primary building blocks include 2-aminopyridine derivatives, cyclopropylamine, and 3-[(1-oxidopyridin-3-yl)ethynyl]aniline [3] [4]. The central intermediate in the synthetic pathway is ethyl 1,8-naphthyridine-4-one-3-carboxylate, which serves as the scaffold for subsequent functionalization [5] [6].

The naphthyridine core construction follows established methodologies for 1,8-naphthyridine synthesis, primarily utilizing the Gould-Jacobs reaction [5] [7]. This reaction involves the condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield the desired naphthyridine ring system [8] [9]. The process typically requires elevated temperatures (250°C) in high-boiling solvents such as diphenyl ether [7].

Building BlockFunctionSource/Synthesis
2-Aminopyridine derivativeNaphthyridine core precursorCommercial or synthesized
Diethyl ethoxymethylenemalonateCyclization partnerCommercial reagent
CyclopropylamineAmide formationCommercial
3-[(1-Oxidopyridin-3-yl)ethynyl]anilinePhenyl substituentMulti-step synthesis
Ethyl 1,8-naphthyridine-4-one-3-carboxylateKey intermediateGould-Jacobs reaction

Reaction Conditions and Catalytic Systems

The synthesis of MK-0873 involves multiple reaction types, each requiring specific conditions and catalytic systems. The naphthyridine core formation utilizes thermal cyclization conditions without metal catalysts, relying on high temperatures (250°C) in inert solvents [5] [7]. This approach ensures clean cyclization while minimizing side reactions.

For the amide coupling reactions, standard peptide coupling methodologies are employed. The final amide formation between the naphthyridine carboxylic acid and cyclopropylamine typically utilizes coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of bases like DIPEA (N,N-Diisopropylethylamine) or triethylamine [10] [11].

Cross-coupling reactions for installing the substituted phenyl group employ Suzuki-Miyaura coupling conditions with palladium catalysts. These reactions typically use Pd(PPh₃)₄ or second-generation palladium complexes with appropriate phosphine ligands under basic conditions (K₂CO₃, Cs₂CO₃) in polar aprotic solvents [12] [10].

Reaction TypeConditionsTemperatureSolventCatalyst/Reagent
Naphthyridine formationThermal cyclization250°CDiphenyl etherNone
Amide couplingRoom temperature20-25°CDCM/DMFHATU/EDCI + base
Cross-couplingReflux80-100°CDioxane/DMFPd catalysts + base
OxidationControlled conditions0-25°CVariousOxidizing agents

Purification Techniques and Yield Optimization

The purification of MK-0873 and its intermediates requires sophisticated chromatographic techniques due to the compound's moderate polarity and potential for impurity formation. High-Performance Liquid Chromatography (HPLC) serves as the primary purification method, particularly for the final product [13] [14].

Preparative HPLC conditions typically employ reversed-phase C18 columns with gradient elution systems using acetonitrile-water mobile phases, often with trifluoroacetic acid (TFA) as a modifier to improve peak shape and resolution [13] [15]. The compound shows good retention on C18 stationary phases with optimal separation achieved using gradient conditions from 20% to 80% acetonitrile over 15-20 minutes [13].

Crystallization techniques are employed for intermediate purification and final product isolation. The naphthyridine intermediates can be crystallized from polar solvents such as ethanol or methanol, while the final product requires more sophisticated crystallization conditions due to its complex structure [5]. Recrystallization from mixed solvent systems (ethanol/water, acetonitrile/water) provides optimal purity and yield.

Flash chromatography on silica gel is utilized for intermediate purification using solvent gradients of increasing polarity (hexanes/ethyl acetate gradients) [16] [17]. The compound's moderate polarity (XLogP3 = 2.5) allows for effective separation using standard silica gel chromatography [18].

Yield optimization strategies include:

  • Temperature control during cyclization reactions to minimize decomposition
  • Careful stoichiometry in coupling reactions to avoid side product formation
  • Protection/deprotection strategies for sensitive functional groups
  • Solvent optimization for each reaction step
  • Reaction monitoring using HPLC or LC-MS to determine optimal reaction times
Purification MethodApplicationConditionsExpected Purity
Preparative HPLCFinal productC18, ACN/H₂O gradient>98%
Flash chromatographyIntermediatesSilica gel, Hex/EtOAc85-95%
CrystallizationIntermediate/finalEtOH/H₂O systems90-99%
TriturationCrude purificationVarious solvents75-90%

Scale-up Considerations and Manufacturing Challenges

The scale-up of MK-0873 synthesis from laboratory to manufacturing scale presents several critical challenges that must be addressed for successful commercial production. The complex multi-step synthesis requires careful optimization of each reaction step to ensure consistent quality, yield, and safety at larger scales.

Thermal Management represents a primary concern during scale-up, particularly for the high-temperature cyclization reactions required for naphthyridine formation [5] [17]. The 250°C reaction temperature necessary for the Gould-Jacobs cyclization presents significant engineering challenges for large-scale reactors. Heat transfer limitations in larger vessels can lead to hot spots and uneven heating, potentially causing decomposition and impurity formation. Manufacturing facilities must implement specialized high-temperature reaction systems with precise temperature control and efficient heat transfer capabilities.

Solvent Selection and Recovery becomes critical at manufacturing scale due to cost and environmental considerations. The use of high-boiling solvents like diphenyl ether for cyclization reactions requires implementation of efficient distillation and recovery systems [7]. The large volumes of organic solvents needed for purification steps necessitate solvent recycling programs to maintain economic viability and environmental compliance.

Impurity Control intensifies at manufacturing scale as minor impurities that might be acceptable in research quantities can become significant quality issues in commercial production. The complex structure of MK-0873 with multiple aromatic rings and functional groups creates numerous opportunities for side reactions and impurity formation [19] [20]. Manufacturing processes must include robust in-process monitoring and control strategies to detect and minimize impurity formation.

Crystallization Challenges are particularly pronounced for MK-0873 due to its moderate solubility characteristics. The compound exhibits limited aqueous solubility (soluble in DMSO at 2.11 mg/mL) which complicates large-scale crystallization processes [18] [21]. Manufacturing must develop optimized crystallization conditions that provide consistent particle size distribution, polymorphic form control, and high recovery yields.

Safety Considerations include handling of high-temperature reactions, toxic solvents, and potentially hazardous intermediates. The palladium catalysts used in cross-coupling reactions require special handling procedures and containment systems. Manufacturing facilities must implement comprehensive safety protocols including emergency shutdown systems for high-temperature reactors.

Structure Verification and Quality Control Parameters

The structural verification and quality control of MK-0873 requires a comprehensive analytical framework to ensure product identity, purity, and consistency. The compound's complex structure necessitates multiple orthogonal analytical techniques for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary tool for structural confirmation. ¹H NMR analysis confirms the presence of all expected proton environments, including the characteristic cyclopropyl signals (δ 0.6-1.1 ppm), aromatic protons of the naphthyridine and phenyl systems (δ 7.0-9.0 ppm), and the distinctive N-H proton of the carboxamide group [3] [22]. ¹³C NMR provides complementary structural information, particularly for quaternary carbons and carbonyl groups that are crucial for confirming the naphthyridine structure.

Mass Spectrometry confirmation utilizes high-resolution techniques to verify the molecular formula C₂₅H₁₈N₄O₃ with an exact mass of 422.137890456 Da [19] [3]. Electrospray Ionization (ESI) in positive mode typically provides [M+H]⁺ ions at m/z 423, while negative mode can provide [M-H]⁻ ions. Atmospheric Pressure Chemical Ionization (APCI) serves as an alternative ionization method for structural confirmation [23] [24].

High-Performance Liquid Chromatography (HPLC) methods are essential for purity determination and impurity profiling. Standard analytical conditions employ C18 reversed-phase columns with acetonitrile-water mobile phases, typically achieving retention times of 8-12 minutes under gradient conditions [13] [14]. The method must demonstrate specificity for MK-0873 versus potential synthesis impurities and degradation products.

Infrared (IR) Spectroscopy provides fingerprint identification with characteristic absorption bands for the carbonyl groups (amide C=O around 1650-1680 cm⁻¹, naphthyridone C=O around 1600-1640 cm⁻¹) and aromatic C=C stretches [25]. This technique serves as a rapid identity confirmation method suitable for routine quality control.

Ultraviolet-Visible (UV-Vis) Spectroscopy shows characteristic absorption maxima that can be used for both identification and quantitation. The extended aromatic system of MK-0873 provides distinctive absorption patterns in the UV region that serve as identity markers [25].

Analytical MethodPurposeKey ParametersAcceptance Criteria
¹H NMRStructure confirmationChemical shifts, integrationConsistent with reference
HPLC-UVPurity determinationArea % at 254 nm≥98.0%
LC-MSIdentity/impuritiesMolecular ion, fragmentsMolecular ion confirmed
IR SpectroscopyIdentityCharacteristic bandsMatch reference spectrum
UV SpectroscopyIdentity/assayλmax, extinction coefficientWithin specified range
Karl FischerWater content% water≤0.5%
Residual solventsSafetyppm levelsPer ICH Q3C guidelines

Stability-Indicating Methods must be developed and validated to monitor potential degradation pathways. MK-0873 contains several potentially labile functional groups including the carboxamide and the pyridine N-oxide moiety that may be susceptible to hydrolysis or reduction under certain conditions [19] [20]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help identify potential degradation products and ensure analytical methods can detect and quantify these impurities.

Polymorphic Analysis may be required depending on the crystalline form of the isolated product. X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can characterize the solid-state form and detect any polymorphic variations that might affect bioavailability or stability [25].

The quality control specification must include limits for residual solvents based on ICH Q3C guidelines, particularly for solvents used in the synthesis such as diphenyl ether, acetonitrile, and dichloromethane [25]. Heavy metals testing ensures absence of palladium and other metal catalysts used in the synthesis. Microbiological testing may be required for the final drug substance to ensure absence of microbial contamination.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

422.13789045 g/mol

Monoisotopic Mass

422.13789045 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K4KAC9XCCO

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Other CAS

500355-52-2

Wikipedia

Mk-0873

Dates

Last modified: 02-18-2024
1: Mitra A, Leyes A, Manser K, Roadcap B, Mestre C, Tatosian D, Jin L, Uemura N. Use of minipig skin biopsy model as an innovative tool to design topical formulation to achieve desired pharmacokinetics in humans. J Pharm Sci. 2015 May;104(5):1701-8. doi: 10.1002/jps.24383. Epub 2015 Feb 17. PubMed PMID: 25691117.

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